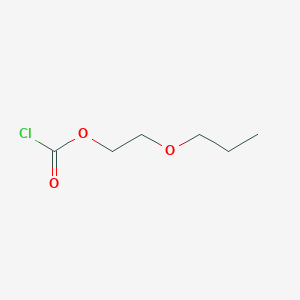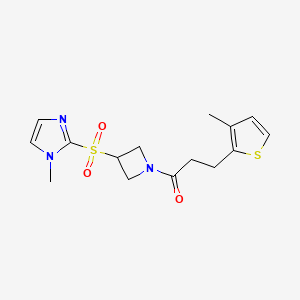
2-Propoxyethyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propoxyethyl chloroformate is an organic compound with the molecular formula C6H11ClO3. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical products.
Méthodes De Préparation
2-Propoxyethyl chloroformate can be synthesized through the reaction of phosgene with 2-propoxyethanol. The reaction is typically carried out in a solvent such as toluene at low temperatures (between -5°C and 5°C) to control the reaction rate and yield. The process involves the absorption of phosgene into the solvent, followed by the addition of 2-propoxyethanol. The reaction mixture is then maintained at the desired temperature until the reaction is complete .
Analyse Des Réactions Chimiques
2-Propoxyethyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce 2-propoxyethanol, carbon dioxide, and hydrogen chloride.
Decomposition: It can decompose to form alkyl chlorides and carbon dioxide under certain conditions.
Applications De Recherche Scientifique
2-Propoxyethyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Analytical Chemistry: It is employed in derivatization techniques for gas chromatography-mass spectrometry (GC-MS) to analyze polar compounds by converting them into more volatile derivatives.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-propoxyethyl chloroformate involves its reactivity with nucleophiles such as amines and alcohols. The compound acts as an electrophile, facilitating the formation of carbamates and carbonate esters. The hydrolysis of this compound in water results in the formation of 2-propoxyethanol, carbon dioxide, and hydrogen chloride .
Comparaison Avec Des Composés Similaires
2-Propoxyethyl chloroformate can be compared with other chloroformates such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. These compounds share similar reactivity patterns but differ in their alkyl substituents, which affect their thermal stability and reactivity. For example:
Methyl Chloroformate: More volatile and hydrolyzes more rapidly in water.
Ethyl Chloroformate: Similar reactivity but slightly less volatile than methyl chloroformate.
Benzyl Chloroformate: More thermally stable due to the aromatic ring.
These differences highlight the unique properties of this compound, making it suitable for specific applications where other chloroformates may not be as effective.
Propriétés
IUPAC Name |
2-propoxyethyl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-3-9-4-5-10-6(7)8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFKSIGEAIQWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[5-(furan-2-yl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2979545.png)
![2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2979548.png)

![4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2979551.png)
![3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol](/img/structure/B2979553.png)

![2-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2979556.png)



![3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2979563.png)
![7-Fluoro-3-[[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2979564.png)
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2979565.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2979566.png)
